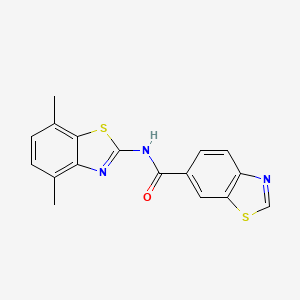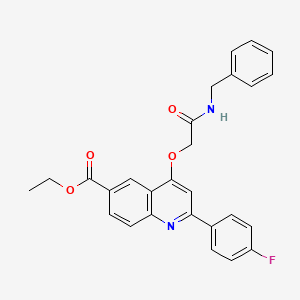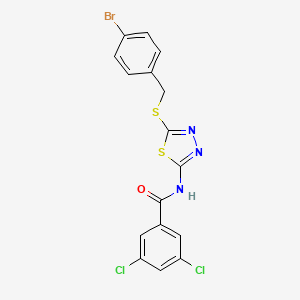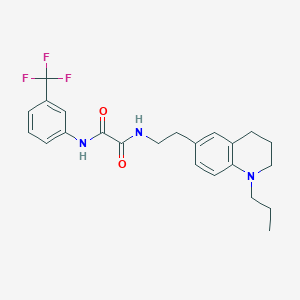![molecular formula C16H15ClN2 B2821381 [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine CAS No. 866042-68-4](/img/structure/B2821381.png)
[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine” is a compound that contains an indole moiety . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A common method for the synthesis of indoles is the Fischer indole synthesis . This involves the cyclization of a hydrazine in the presence of glacial acetic acid and a concentrated HCl mixture .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties . The Fischer indole synthesis of hydrazine using acetic acid/HCl under reflux conditions is a common reaction involving indoles . This reaction gives a ketotetrahydrocarbazole, which after further steps, yields a mixture of carbazole derivatives .Scientific Research Applications
Catalytic Applications
One study discusses the synthesis of 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives, leading to the development of unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and evaluated for their catalytic activities, demonstrating good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Anticancer and Photocytotoxicity
Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands have been synthesized and studied for their photocytotoxic properties. These complexes displayed significant photocytotoxicity under red light to various cell lines by inducing apoptosis and generating reactive oxygen species (Basu et al., 2014).
Synthesis of Heterocyclic Schiff Bases
Research into the synthesis of heterocyclic Schiff bases of 3-aminomethyl pyridine with aryl aldehydes/ketones has revealed potential anticonvulsant agents. These compounds were evaluated for their seizures protection efficacy in various models, demonstrating significant activity (Pandey & Srivastava, 2011).
SIRT1 Inhibition for Anticancer Activity
A study focused on the synthesis of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives for anticancer applications. These compounds were shown to exhibit potent growth inhibitory action against cancer cell lines at low micromolar concentrations, with further investigation revealing inhibition of SIRT1 enzyme activity (Panathur et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . These changes can include inhibitory or stimulatory effects, depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways . These can include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects at the molecular and cellular level are diverse and depend on the specific targets and pathways involved.
properties
IUPAC Name |
[2-chloro-6-(3-methylindol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c1-11-10-19(15-7-3-2-5-12(11)15)16-8-4-6-14(17)13(16)9-18/h2-8,10H,9,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOGJNDUBVHFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)
![(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2821309.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2821316.png)
![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)